REACTION_CXSMILES
|
[Si]([C:5]#[N:6])(C)(C)C.[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1.[Br:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1>CO.S(=O)(=O)(O)N>[Br:16][C:17]1[CH:23]=[CH:22][C:20]([NH:21][CH:12]([C:11]2[CH:14]=[CH:15][C:8]([Cl:7])=[CH:9][CH:10]=2)[C:5]#[N:6])=[CH:19][CH:18]=1
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Name
|
|
Quantity
|
19.9 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#N
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
56.9 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.691 g
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Type
|
catalyst
|
Smiles
|
S(N)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at room temperature for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
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WASH
|
Details
|
the filter cake was washed with ethanol
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)NC(C#N)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |